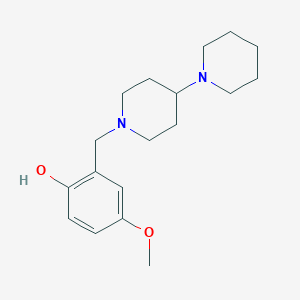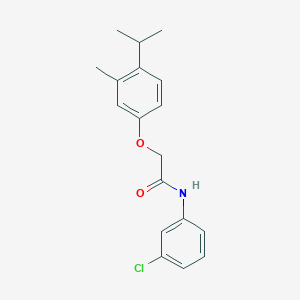![molecular formula C21H24N4O2 B5616908 2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)isoquinolin-1(2H)-one](/img/structure/B5616908.png)
2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related isoquinoline derivatives typically involves multi-step reactions, starting from simpler organic compounds. For instance, the synthesis of 1H-pyrazolo[3,4-c]isoquinolin-1-ones was achieved by reacting cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one, demonstrating the complexity and specificity required in forming such intricate structures (Dyachenko & Sukach, 2012). This suggests that the synthesis of the specified compound would similarly involve strategic functional group manipulations and careful control of reaction conditions.
Molecular Structure Analysis
Isoquinoline derivatives are known for their rigid molecular frameworks, which significantly influence their chemical behavior and interactions. X-ray diffraction analysis often plays a crucial role in determining the precise molecular structure, as seen in the study of pyrazolo[3,4-c]isoquinolin-1-ones (Dyachenko & Sukach, 2012). The specific arrangement of atoms within the molecule impacts its reactivity, binding affinity, and overall chemical properties.
Chemical Reactions and Properties
Isoquinoline derivatives participate in various chemical reactions, reflecting their reactive functional groups. For example, the synthesis of pyrazolo[3,4-c]isoquinolines involved cascade imination/intramolecular decarboxylative coupling, highlighting the potential for complex reactions involving the nitrogen-containing heterocycles within the structure (Pandey et al., 2013). Such reactions are pivotal in modifying the compound for specific research applications or further derivatization.
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For instance, the crystal structure analysis provides insights into the molecular conformation and intermolecular interactions, which can influence the compound's physical state and behavior under different conditions. Studies like the one by Fatma et al. on a similar compound provide valuable information on the molecular geometry and electronic structure, which are key to understanding the physical properties of these compounds (Fatma et al., 2017).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are defined by their molecular structure. The presence of nitrogen atoms, aromatic rings, and other functional groups within the isoquinoline core contributes to a diverse range of chemical behaviors. Research on similar compounds, like the synthesis and chemical characterization by Fatma et al., sheds light on the reactivity patterns and stability of these molecules, which are crucial for their application in various scientific domains (Fatma et al., 2017).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[2-[4-[(4-methylpyrazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-16-12-22-25(13-16)14-17-6-9-23(10-7-17)20(26)15-24-11-8-18-4-2-3-5-19(18)21(24)27/h2-5,8,11-13,17H,6-7,9-10,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBJJVHKDJRCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)isoquinolin-1(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-butyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5616829.png)

![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}chromane-3-carboxamide](/img/structure/B5616836.png)
![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5616837.png)
![N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5616845.png)
![5-[2-(2-furyl)-2-oxoethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5616850.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5616882.png)
![2-methyl-6-[5-(tetrahydrofuran-3-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole](/img/structure/B5616888.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5616896.png)

![methyl 4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5616905.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5616915.png)

![2-{2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5616944.png)